molecular formula C6H7BrFNS B13461089 2-Bromo-5-(2-fluoropropan-2-yl)-1,3-thiazole

2-Bromo-5-(2-fluoropropan-2-yl)-1,3-thiazole

Cat. No.: B13461089
M. Wt: 224.10 g/mol
InChI Key: LNHUDTLBENXEIB-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-fluoropropan-2-yl)-1,3-thiazole is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-fluoropropan-2-yl)-1,3-thiazole typically involves the reaction of appropriate thiazole derivatives with brominating and fluorinating agents. One common method involves the bromination of 5-(2-fluoropropan-2-yl)-1,3-thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-fluoropropan-2-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thiazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

2-Bromo-5-(2-fluoropropan-2-yl)-1,3-thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-fluoropropan-2-yl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoropyridine: Similar in structure but contains a pyridine ring instead of a thiazole ring.

    2-Bromo-5-chloropyridine: Contains a chlorine atom instead of a fluorine atom.

    5-Bromo-2-fluoropyridine: Another fluorinated bromopyridine derivative.

Uniqueness

2-Bromo-5-(2-fluoropropan-2-yl)-1,3-thiazole is unique due to the presence of both bromine and fluorine atoms on a thiazole ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C6H7BrFNS

Molecular Weight

224.10 g/mol

IUPAC Name

2-bromo-5-(2-fluoropropan-2-yl)-1,3-thiazole

InChI

InChI=1S/C6H7BrFNS/c1-6(2,8)4-3-9-5(7)10-4/h3H,1-2H3

InChI Key

LNHUDTLBENXEIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(S1)Br)F

Origin of Product

United States

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